Cytotoxicity in Leukemia Cells vs. Hoechst 33258
HOE 32021 demonstrates potent nanomolar cytotoxicity against L1210 murine skin lymphocytic leukemia cells with an IC50 of 130 nM . In contrast, the parent compound Hoechst 33258 exhibits cytotoxicity in the micromolar range across multiple human tumor cell lines, with reported IC50 values of 51.31±4.56 μM in HeLa cells, 32.43±3.27 μM in HL60 cells, and 15.42±2.16 μM in U937 cells [1]. Direct comparison of the IC50 values reveals that HOE 32021 is approximately 118- to 395-fold more potent against L1210 cells than Hoechst 33258 is against these other leukemia/lymphoma cell lines, establishing a clear quantitative differentiation in biological activity.
| Evidence Dimension | Cytotoxicity (IC50) against murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 130 nM (0.130 μM) against L1210 murine skin lymphocytic leukemia cells |
| Comparator Or Baseline | Hoechst 33258: IC50 = 51.31±4.56 μM (HeLa), 32.43±3.27 μM (HL60), 15.42±2.16 μM (U937) |
| Quantified Difference | ~118-fold to ~395-fold higher potency for HOE 32021 relative to Hoechst 33258 in different leukemia/lymphoma cell lines |
| Conditions | L1210 murine skin lymphocytic leukemia cells for HOE 32021; HeLa, HL60, and U937 human cell lines for Hoechst 33258 |
Why This Matters
This substantial potency difference makes HOE 32021 unsuitable as a direct experimental substitute for Hoechst 33258 in assays where biological activity could confound results, and conversely, positions HOE 32021 as a distinct chemical probe for investigating structure-activity relationships of bis-benzimidazole DNA binders.
- [1] Hoelzel Biotech. Hoechst 33258 (trihydrochloride) Product Page. IC50 values for HeLa, HL60, and U937 cells. View Source
